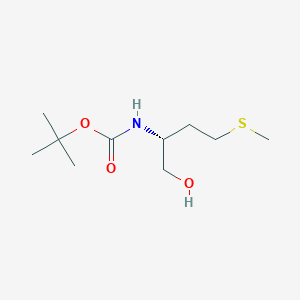

Boc-D-metioninol

Descripción general

Descripción

Boc-D-methioninol, also known as N-tert-butoxycarbonyl-D-methioninol, is a synthetic amino acid derivative. It is a versatile and important reagent in organic synthesis and biochemistry. Boc-D-methioninol has a wide range of applications in scientific research, including protein modification, peptide synthesis, and lab experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for Boc-D-methioninol.

Aplicaciones Científicas De Investigación

Aplicaciones Biomédicas

La metionina, un aminoácido esencial en el cuerpo humano, posee características versátiles basadas en su modificación química, metabolismo celular y derivados metabólicos . Estas características hacen que los sistemas basados en metionina, como "Boc-D-metioninol", tengan un inmenso potencial para aplicaciones biomédicas .

Tratamiento y Diagnóstico del Cáncer

Debido al estado metabólico desordenado de las células tumorales, las aplicaciones de la metionina en el tratamiento y diagnóstico del cáncer se resumen en detalle .

Tratamiento de Enfermedades Hepáticas

Se menciona la eficacia de la S-adenosilmetionina (SAM), como el derivado metabólico más importante de la metionina, para el tratamiento de enfermedades hepáticas .

Modificación Química

Dadas las características estructurales únicas de la metionina, se introducen brevemente dos métodos de modificación química .

Protección BOC de Aminas

Se informa una ruta ecológica y verde para la protección BOC casi cuantitativa de una gran variedad de aminas alifáticas y aromáticas, aminoácidos y aminoalcoholes en medios sin catalizador ni disolvente . Esta metodología es altamente eficiente y ecológica, quimioselectiva, con excelentes rendimientos y fácil aislamiento del producto .

Síntesis Farmacéutica

Los compuestos de carbamato o amina BOC que contienen nitrógeno se encuentran con frecuencia en moléculas farmacéuticas y biológicamente activas en la síntesis orgánica . Una de las rutas más importantes para la protección implica el uso de anhídrido BOC .

Mecanismo De Acción

Target of Action

Boc-D-methioninol, also known as tert-butyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate , is a complex compoundD-methionine, a related compound, has been found to interact with methionine aminopeptidase 2 and transcriptional regulator, hth_3 family .

Mode of Action

It’s worth noting that the boc group in boc-d-methioninol is a protective group used in peptide synthesis . This suggests that Boc-D-methioninol may be involved in peptide-related processes.

Biochemical Pathways

D-methionine, a related compound, is known to play a role in various biochemical pathways, including protein synthesis and the formation of s-adenosylmethionine (same), l-homocysteine, l-cysteine, taurine, and sulfate .

Result of Action

It’s worth noting that the actions of related compounds, such as d-methionine, can have various effects, including inhibiting apoptosis in certain cellular structures .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of Boc-D-methioninol is its versatility. It can be used to modify proteins and peptides, as well as to synthesize new compounds. It is also a relatively stable reagent, making it suitable for use in a variety of biochemical and physiological experiments. However, Boc-D-methioninol can be toxic at high concentrations, and care should be taken to avoid contact with skin or eyes.

Direcciones Futuras

The potential future directions for Boc-D-methioninol are numerous. It could be used to modify proteins and peptides in order to study the effects of protein-protein interactions and cell signaling pathways. It could also be used to synthesize new compounds for use in drug discovery and development. Additionally, it could be used to study the effects of peptide modifications on enzyme activity and protein folding. Finally, Boc-D-methioninol could be used to study the effects of protein modifications on the structure and function of proteins.

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIBDQMAIDPJBU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659608 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91177-57-0 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B1461582.png)

![2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1461586.png)

![2-Methyl-3-[(propan-2-yl)amino]benzoic acid](/img/structure/B1461587.png)

![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461592.png)

![Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1461599.png)